Methyl 5-phenylvalerate
Description
Overview of Methyl 5-phenylvalerate in Contemporary Chemical Science
This compound, also known as Methyl 5-phenylpentanoate, is an organic ester with the molecular formula C12H16O2. nih.gov It is characterized by a phenyl group attached to a five-carbon ester chain. cymitquimica.com In its pure form, it typically appears as a colorless to almost colorless clear liquid. chemicalbook.comcymitquimica.com This compound is soluble in organic solvents like ethanol (B145695) and ether, but exhibits limited solubility in water due to its hydrophobic nature. cymitquimica.com The presence of the aromatic phenyl group is a key feature, influencing its reactivity and interactions with other chemical substances. cymitquimica.com
In the realm of modern chemical science, this compound is primarily recognized for its utility as an intermediate in organic synthesis. cymitquimica.com Its bifunctional nature, possessing both an aromatic ring and an ester group, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. Researchers utilize this compound in the development of new synthetic methodologies and in the construction of target molecules with potential applications in materials science and medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H16O2 |
| Molar Mass | 192.25 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 173 °C / 35mmHg |
| Density | 1.01 g/cm³ |
| Flash Point | 110.6 °C |
| Refractive Index | 1.4950 to 1.4980 |
| Solubility in water | 44.15 mg/L @ 25 °C (estimated) |
Data sourced from multiple chemical databases. chemicalbook.comthegoodscentscompany.com
Historical Perspectives on Phenylvalerate Derivatives in Synthetic Chemistry
The study of phenylvalerate derivatives is rooted in the broader history of organic synthesis, where the modification of simple aromatic and aliphatic structures has been a cornerstone of chemical innovation. While specific historical accounts detailing the initial synthesis of this compound are not extensively documented in readily available literature, the general pathways for its creation are well-established within the principles of organic chemistry.
The synthesis of esters, a reaction known as esterification, has been a fundamental transformation for over a century. The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method that could be applied to produce this compound from 5-phenylvaleric acid and methanol (B129727).
Over the decades, synthetic chemists have developed a vast arsenal (B13267) of reactions that can be used to construct molecules like this compound. These include methods for forming carbon-carbon bonds to create the pentanoate chain and subsequent functional group manipulations. The evolution of organometallic chemistry, for instance, has provided powerful tools for the precise and efficient synthesis of such compounds. The historical development of these synthetic methods has been crucial in making phenylvalerate derivatives and other essential organic molecules readily accessible for research and development.
Significance of this compound in Advanced Organic Synthesis
The true significance of this compound lies in its role as a versatile synthon in advanced organic synthesis. Its structure offers multiple reactive sites that can be selectively targeted to build molecular complexity.
The ester functional group can undergo a variety of transformations. It can be hydrolyzed to the corresponding carboxylic acid, 5-phenylvaleric acid, which can then be converted into other functional groups such as acid chlorides, amides, or reduced to an alcohol, 5-phenylpentan-1-ol. This versatility allows for the incorporation of the 5-phenylpentyl moiety into a wide range of larger molecules.
The aromatic phenyl ring also provides a handle for further chemical modification. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can introduce new substituents onto the ring, leading to a diverse array of derivatives. These derivatives can then be used as building blocks for the synthesis of more complex aromatic compounds.
One notable application of this compound is as a precursor in the synthesis of cyclic ketones, such as 1-benzosuberone. This transformation typically involves an intramolecular Friedel-Crafts acylation, where the ester group is first converted to an acyl chloride, which then reacts with the phenyl ring to form a seven-membered ring. Such cyclic structures are important scaffolds in medicinal chemistry and materials science.
The strategic use of this compound allows synthetic chemists to efficiently construct intricate molecular architectures. Its availability and the well-understood reactivity of its functional groups make it a reliable and valuable tool in the design and execution of multi-step organic syntheses.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-phenylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNWLDUOVGYRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942807 | |
| Record name | Methyl 5-phenylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20620-59-1 | |
| Record name | Methyl 5-phenylvalerate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 5-phenylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for Methyl 5 Phenylvalerate
Esterification Processes for Methyl 5-phenylvalerate Synthesis
The final step in producing this compound is typically the esterification of 5-phenylvaleric acid. This transformation can be achieved through various methods, including classical acid catalysis and modern enzymatic approaches.
Acid-Catalyzed Esterification Approaches
Acid-catalyzed esterification, commonly known as Fischer-Speier esterification, is a foundational method for producing esters. This approach involves the reaction of 5-phenylvaleric acid with methanol (B129727) in the presence of a strong acid catalyst. The equilibrium nature of the reaction often requires the removal of water or the use of an excess of the alcohol to drive the reaction towards the product, achieving high yields.
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). Another effective method involves the use of thionyl chloride (SOCl₂), which reacts with the carboxylic acid to form an acyl chloride intermediate. This intermediate readily reacts with methanol to produce the ester and gaseous byproducts (SO₂ and HCl), driving the reaction to completion.
General Reaction Scheme: C₆H₅(CH₂)₄COOH + CH₃OH ⇌ C₆H₅(CH₂)₄COOCH₃ + H₂O
The table below outlines typical conditions for the acid-catalyzed esterification of a carboxylic acid like 5-phenylvaleric acid.
| Catalyst | Alcohol | Solvent | Temperature | Reaction Time | Typical Yield |
| Sulfuric Acid (conc.) | Methanol (excess) | None or inert solvent | Reflux | 2-8 hours | >90% |
| Thionyl Chloride | Methanol | None or inert solvent | 0°C to Reflux | 1-4 hours | >95% |
Enzymatic Esterification for this compound
Enzymatic esterification has emerged as a green and highly selective alternative to chemical catalysis. Lipases are the most common enzymes used for this purpose due to their ability to function in non-aqueous environments and their broad substrate specificity. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on acrylic resin), are particularly favored as they can be easily recovered and reused, enhancing the economic viability of the process. nih.govresearchgate.netnih.gov
The reaction involves the direct esterification of 5-phenylvaleric acid with methanol, catalyzed by the lipase (B570770) in an organic solvent. The choice of solvent is crucial to dissolve the substrates while maintaining the enzyme's catalytic activity.
Research Findings on Lipase-Catalyzed Esterification: Studies on phenolic acids and other carboxylic acids have demonstrated the high efficiency of lipase-catalyzed reactions. nih.govnih.gov For instance, the esterification of dihydrocaffeic acid with linolenyl alcohol using Novozym 435 in a hexane/2-butanone mixture resulted in a 76% yield. nih.gov High yields (up to 94%) have been reported for the esterification of various phenolic acids using immobilized Candida antarctica lipase B. nih.gov These findings suggest that a similar system would be highly effective for the synthesis of this compound.
| Enzyme | Substrates | Solvent System | Temperature | Yield | Reference |
| Novozym 435 | Dihydrocaffeic acid, Linolenyl alcohol | Hexane/2-butanone (75:25 v/v) | Not specified | 76% | nih.govresearchgate.net |
| Immobilized C. antarctica Lipase B | Cinnamic acid derivatives, Alcohols | n-hexane, 1-propanol, water | Not specified | up to 94% | nih.gov |
Advanced Synthetic Routes to this compound Precursors
The synthesis of the key precursor, 5-phenylvaleric acid, is a critical step. Advanced synthetic routes often employ condensation reactions to build the carbon skeleton, followed by reduction steps to achieve the final saturated acid structure.
Condensation Reactions in Phenylvaleric Acid Synthesis
Condensation reactions are powerful tools for carbon-carbon bond formation. The Knoevenagel condensation, particularly its Doebner modification, provides an effective route to unsaturated acids that serve as intermediates in the synthesis of 5-phenylvaleric acid.
The Doebner modification of the Knoevenagel condensation involves the reaction of an aldehyde with malonic acid, using pyridine (B92270) as the solvent and a catalytic amount of a weak base like piperidine. wikipedia.orgyoutube.com This reaction is followed by a spontaneous decarboxylation. wikipedia.orgorganic-chemistry.org
When 3-phenylpropanal (B7769412) is used as the starting aldehyde, it condenses with malonic acid to yield 5-phenyl-2-pentenoic acid, an unsaturated precursor to 5-phenylvaleric acid. The reaction proceeds through an initial condensation to form an unstable dicarboxylic acid intermediate, which then loses carbon dioxide to give the α,β-unsaturated product. wikipedia.orgyoutube.com
Reaction Scheme: C₆H₅CH₂CH₂CHO + CH₂(COOH)₂ → [Pyridine/Piperidine] → C₆H₅CH₂CH₂CH=CHCOOH + CO₂ + H₂O
Model studies of the Doebner-Knoevenagel reaction highlight the importance of reaction conditions, such as temperature and reaction time, to optimize yield. fhsu.edu
| Aldehyde | Reagent | Catalyst/Solvent | Conditions | Product |
| 3-Phenylpropanal | Malonic Acid | Piperidine/Pyridine | Reflux | 5-Phenyl-2-pentenoic acid |
Hydrogenation of Unsaturated Phenylpentenoic Acid Intermediates
The final step in the synthesis of the 5-phenylvaleric acid precursor is the reduction of the carbon-carbon double bond in the unsaturated intermediate, such as 5-phenyl-2-pentenoic acid. Catalytic hydrogenation is the most common and efficient method for this transformation. libretexts.org
This heterogeneous catalytic process typically involves reacting the unsaturated acid with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Palladium on activated carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of double bonds in compounds like cinnamic acid and its derivatives, without reducing the carboxylic acid group or the phenyl ring under standard conditions. researchgate.netacs.orgyoutube.com The reaction is usually carried out in a solvent such as ethanol (B145695) at ambient or slightly elevated temperature and pressure. libretexts.org
Research Findings on Catalytic Hydrogenation: Studies on the hydrogenation of cinnamic acid derivatives show that Pd/C catalysts give high yields (78-99%) of the corresponding saturated acids. researchgate.net The reaction is highly selective for the C=C double bond. researchgate.net Transfer hydrogenation, using a hydrogen donor like formic acid or cyclohexadiene, can also be employed as an alternative to using gaseous hydrogen. researchgate.netacs.orgchemmethod.com
| Unsaturated Substrate | Catalyst | Hydrogen Source | Solvent | Conditions | Product |
| 5-Phenyl-2-pentenoic acid | 5-10% Pd/C | H₂ gas | Ethanol | Room Temp, 1-3 atm | 5-Phenylvaleric acid |
| Cinnamic acid derivatives | Pd/C | 1,4-Cyclohexadiene | Not specified | 100°C, 5 min (Microwave) | Saturated acids (78-99% yield) |
| Cinnamic acid | [Rh(COD)Cl]₂ | Formic Acid/Triethylamine | THF | 65°C, 22 hours | Phenylpropanoic acid (95% yield) |
Catalytic Hydrogenation with Palladium-on-Carbon (Pd/C) or Raney Nickel
The synthesis of this compound can be efficiently achieved through the catalytic hydrogenation of an unsaturated precursor, such as Methyl 5-phenyl-2-pentenoate or Methyl 5-phenyl-4-pentenoate. This process involves the addition of hydrogen across the carbon-carbon double bonds of the precursor molecule, resulting in a saturated alkyl chain. The reaction is typically carried out using a heterogeneous catalyst, with Palladium-on-Carbon (Pd/C) and Raney Nickel being two of the most effective and widely used options. masterorganicchemistry.comwikipedia.org
Palladium-on-Carbon (Pd/C):
Pd/C is a highly effective catalyst for hydrogenation due to its ability to facilitate the addition of hydrogen gas (H₂) to various multiple bonds. masterorganicchemistry.com The catalyst consists of finely divided palladium metal dispersed on the surface of activated carbon, which provides a large surface area for the reaction. masterorganicchemistry.com The hydrogenation process using Pd/C is typically performed by dissolving the unsaturated ester in a suitable solvent, such as ethanol, and then exposing this solution to hydrogen gas in the presence of the Pd/C catalyst. libretexts.org The reaction mechanism involves the adsorption of both the hydrogen gas and the unsaturated ester onto the palladium surface. The H-H bond is cleaved, and the hydrogen atoms are then added sequentially to the carbons of the double bond, a process often occurring with syn-stereoselectivity. libretexts.org
Raney Nickel:
Raney Nickel, also known as spongy nickel, is a fine-grained solid composed mainly of nickel derived from a nickel-aluminum alloy. wikipedia.org It is a versatile catalyst used in numerous hydrogenation reactions, including the reduction of alkenes, alkynes, and aromatic compounds. wikipedia.org Prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution, Raney Nickel possesses a porous structure with a high surface area, which contributes to its high catalytic activity. libretexts.org In the synthesis of this compound, Raney Nickel can effectively catalyze the hydrogenation of the unsaturated precursor. The reaction conditions are similar to those for Pd/C, often carried out in a solvent like ethanol under a hydrogen atmosphere. mdma.ch While highly effective, Raney Nickel is pyrophoric when dry and must be handled with care, often stored as an air-stable slurry. wikipedia.org
The choice between Pd/C and Raney Nickel can depend on factors such as the specific substrate, desired reaction conditions (temperature and pressure), and cost considerations. Both catalysts are known for their efficiency in achieving complete saturation of the carbon-carbon double bonds to yield this compound. wikipedia.orgmdpi.com
Table 1: Comparison of Catalysts for Hydrogenation
| Catalyst Feature | Palladium-on-Carbon (Pd/C) | Raney Nickel |
|---|---|---|
| Composition | Palladium on activated carbon support | Porous nickel from Ni-Al alloy |
| Typical Use | Hydrogenation of alkenes, alkynes, nitro groups, and aromatic rings masterorganicchemistry.comlibretexts.org | Hydrogenation of a wide range of functional groups, desulfurization wikipedia.org |
| Activity | Generally very high, can be used under mild conditions | High activity, sometimes requires higher temperatures/pressures than platinum group metals wikipedia.org |
| Handling | Generally stable and easy to handle | Can be pyrophoric and requires careful handling, often used as a slurry wikipedia.org |
| Solvents | Ethanol, ethyl acetate, acetic acid libretexts.org | Ethanol, 2-propanol mdma.ch |
Derivatization Strategies involving this compound
Halogenation of this compound Derivatives
N-Bromosuccinimide (NBS) is a versatile reagent for the selective bromination of organic compounds. wikipedia.org In the context of this compound derivatives, NBS can be employed for benzylic bromination, which involves the substitution of a hydrogen atom on the carbon adjacent to the phenyl ring. masterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, typically proceeds via a free-radical mechanism. masterorganicchemistry.comscribd.com
The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by irradiation with light. missouri.edu These initiators help to generate a bromine radical from NBS. This bromine radical then abstracts a benzylic hydrogen from the this compound derivative, forming a stable benzylic radical. This radical intermediate then reacts with a molecule of NBS to yield the brominated product and a succinimidyl radical, which continues the chain reaction.
For a derivative of this compound, bromination would likely occur at the benzylic position (the carbon atom directly attached to the phenyl group) if a suitable C-H bond is available. Under different, typically ionic conditions, NBS can also be used to brominate the aromatic ring itself, particularly in electron-rich aromatic systems. missouri.eduorganic-chemistry.org The choice of solvent is crucial; nonpolar solvents like carbon tetrachloride (CCl₄) favor radical substitution, while polar solvents can promote electrophilic addition or substitution. scribd.com
Table 2: Research Findings on NBS Bromination
| Study Aspect | Finding |
|---|---|
| Reaction Type | Allylic and benzylic bromination via a free-radical pathway (Wohl-Ziegler reaction). masterorganicchemistry.comscribd.com |
| Conditions | Typically performed in a nonpolar solvent like CCl₄ with a radical initiator (e.g., AIBN) or light. missouri.edu |
| Mechanism | Involves the formation of a stable allylic or benzylic radical intermediate. masterorganicchemistry.com |
| Alternative Reactions | Can also be used for the α-bromination of carbonyl compounds and the bromination of electron-rich aromatic rings. wikipedia.orgmissouri.edu |
| Selectivity | The use of NBS provides a low, constant concentration of Br₂, which enhances selectivity for substitution over addition to double bonds. masterorganicchemistry.com |
Synthesis of Functionalized Esters from this compound
Sulfonium (B1226848) salts can be synthesized from derivatives of this compound, typically starting from a halogenated intermediate. For instance, a bromo-derivative of this compound, obtained via a reaction like NBS bromination, can be reacted with a dialkyl sulfide (B99878) (e.g., dimethyl sulfide) to form a sulfonium salt. google.com
This reaction is a nucleophilic substitution where the sulfur atom of the dialkyl sulfide acts as the nucleophile, attacking the carbon atom bearing the halogen (the electrophile). The lone pair of electrons on the sulfur atom forms a new carbon-sulfur bond, displacing the halide ion, which becomes the leaving group. The resulting product is a sulfonium salt, which consists of a positively charged sulfur atom bonded to three organic groups and a negatively charged counter-ion (the displaced halide). These salts are often crystalline solids. google.com The reaction is typically carried out in an organic solvent. google.com
Chemo-enzymatic Approaches to this compound Derivatives
Chemo-enzymatic synthesis combines chemical and enzymatic transformations to create complex molecules with high selectivity and efficiency. nih.gov For derivatives of this compound, enzymes can be used to perform specific modifications that might be challenging to achieve through purely chemical means.
A potential application involves the use of lipases for enantioselective hydrolysis or transesterification of the methyl ester group. If a chiral center exists elsewhere in the molecule, a lipase could selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of enantiomers (kinetic resolution). Alternatively, enzymatic reactions could be used to introduce or modify functional groups on the phenyl ring or the alkyl chain under mild conditions, avoiding the need for protecting groups that are often required in traditional organic synthesis. While specific literature on chemo-enzymatic derivatization of this compound is not abundant, the principles are well-established for similar ester compounds. nih.gov
Iii. Reaction Mechanisms and Chemical Transformations of Methyl 5 Phenylvalerate
Mechanistic Investigations of Methyl 5-phenylvalerate Formation
The primary method for synthesizing this compound is through the Fischer-Speier esterification of 5-phenylvaleric acid with methanol (B129727). This acid-catalyzed reaction is a classic example of nucleophilic acyl substitution.
Reaction Kinetics and Thermodynamic Considerations in Esterification
The Fischer-Speier esterification is an equilibrium-driven process. masterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, such as sulfuric acid or hydrochloric acid. mdpi.comkhanacademy.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). mdpi.commit.edu
The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and the elimination of a water molecule to form the ester. masterorganicchemistry.com Each step in this mechanism is reversible. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester product, it is common to use an excess of the alcohol or to remove water from the reaction mixture as it is formed, for instance, through azeotropic distillation. masterorganicchemistry.com
Oxidative Transformations of this compound
While direct oxidation of this compound itself is not extensively documented in readily available literature, the principles of oxidizing related structures, particularly those containing sulfur, are well-established.
Formation of Sulfoxides and Sulfones from Sulfur-containing Analogs
In analogs of this compound where a sulfur atom is incorporated into the alkyl chain (as a thioether), selective oxidation can lead to the formation of sulfoxides and sulfones. wikipedia.org These transformations are significant as sulfoxides and sulfones are important functional groups in medicinal chemistry and materials science. nih.govnih.gov
The oxidation of a thioether to a sulfoxide (B87167) is typically the first step and can be achieved using a variety of oxidizing agents. wikipedia.orgorganic-chemistry.org Common reagents include hydrogen peroxide, often in the presence of a catalyst, and other peroxy acids. organic-chemistry.org Careful control of the reaction conditions and the stoichiometry of the oxidant is crucial to prevent over-oxidation to the corresponding sulfone. nih.govorganic-chemistry.org The mechanism of this oxidation often involves a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. acs.org
Further oxidation of the sulfoxide yields a sulfone. wikipedia.org This step generally requires stronger oxidizing conditions or a higher concentration of the oxidizing agent. wikipedia.org The sulfone functional group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org
| Reactant | Oxidizing Agent | Product | Reference |
| Thioether | Hydrogen Peroxide (controlled) | Sulfoxide | organic-chemistry.org |
| Sulfoxide | Hydrogen Peroxide (excess) | Sulfone | wikipedia.org |
Reductive Transformations of this compound
The ester functional group in this compound can be reduced to an alcohol, and other functional groups within related structures can also undergo reduction.
Conversion of Ketone Groups to Alcohols in Related Structures
In molecules that are structurally related to this compound but also contain a ketone group, the selective reduction of one carbonyl group over the other is a common synthetic challenge. stackexchange.comstackexchange.com Ketones are generally more reactive towards nucleophilic reducing agents than esters. wikipedia.org Therefore, a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) can often selectively reduce a ketone to a secondary alcohol in the presence of an ester. wikipedia.orglibretexts.org
For the selective reduction of the ester in the presence of a ketone, the ketone group typically needs to be protected first. stackexchange.comstackexchange.com This is often achieved by converting the ketone into a cyclic acetal (B89532) (or ketal) using a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. stackexchange.com The resulting acetal is stable to the strong reducing agents, such as lithium aluminum hydride (LiAlH₄), required to reduce the ester. After the ester has been reduced, the protecting group can be removed by acid-catalyzed hydrolysis to regenerate the ketone. stackexchange.com
| Starting Material | Reagent(s) | Product | Reference |
| Ketone-containing ester | 1. Ethylene glycol, H⁺ 2. LiAlH₄ 3. H₃O⁺ | Diol | stackexchange.comstackexchange.com |
| Ketone-containing ester | NaBH₄ | Hydroxy-ester | wikipedia.orglibretexts.org |
Hydrogenation to Corresponding Alcohols
The ester group of this compound can be reduced to the corresponding primary alcohol, 5-phenyl-1-pentanol, through catalytic hydrogenation. google.com This process typically requires high pressure and temperature and the use of specific catalysts. google.comnih.gov
Electrophilic Aromatic Substitution on the Phenyl Moiety
The alkyl chain with an ester group is generally considered a deactivating group, meaning it withdraws electron density from the phenyl ring, making it less reactive towards electrophiles than benzene (B151609) itself. youtube.com This deactivation occurs primarily through the inductive effect of the electron-withdrawing ester functionality. Consequently, electrophilic substitution on this compound will require harsher reaction conditions compared to benzene.
The directing effect of the substituent determines the regioselectivity of the substitution. The deactivating nature of the 5-methoxycarbonylbutyl group directs incoming electrophiles primarily to the meta position (C-3 and C-5) of the phenyl ring. This is because the ortho and para positions are more deactivated due to resonance and inductive effects.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.combyjus.com For instance, in a Friedel-Crafts acylation, an acyl group (R-C=O) is introduced onto the aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comorganic-chemistry.orgmasterorganicchemistry.comkhanacademy.orglibretexts.org The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring. byjus.commasterorganicchemistry.com Given the deactivating nature of the substituent on this compound, this reaction would be expected to yield the meta-acylated product.
A summary of expected outcomes for the electrophilic aromatic substitution of this compound is presented below:
| Reaction Type | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | Methyl 5-(3-nitrophenyl)valerate |
| Bromination | Br₂, FeBr₃ | Methyl 5-(3-bromophenyl)valerate |
| Acylation | RCOCl, AlCl₃ | Methyl 5-(3-acylphenyl)valerate |
It is important to note that while the meta products are predicted to be major, minor amounts of ortho and para isomers may also be formed, depending on the specific reaction conditions and the nature of the electrophile.
Radical Reactions involving this compound and Related Compounds
This compound, upon photochemical excitation, can undergo intramolecular hydrogen abstraction, a characteristic reaction of carbonyl compounds possessing accessible γ-hydrogens. wikipedia.orgyoutube.com This process is known as the Norrish Type II reaction. wikipedia.orgyoutube.comyoutube.com The reaction is initiated by the absorption of a photon by the carbonyl group of the ester, promoting it to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.
In its excited state, the carbonyl oxygen can abstract a hydrogen atom from the γ-carbon of the alkyl chain. In the case of this compound, the γ-hydrogens are located on the third carbon atom of the valerate (B167501) chain. This abstraction leads to the formation of a 1,4-biradical intermediate.
This biradical can then undergo one of two main reaction pathways:
Cleavage (β-scission): The bond between the α- and β-carbon atoms can break, resulting in the formation of an alkene (in this case, methyl prop-1-ene-1-carboxylate) and an enol which tautomerizes to a ketone (acetophenone).
Cyclization: The two radical centers can combine to form a new carbon-carbon bond, leading to the formation of a cyclobutanol (B46151) derivative.
The efficiency and outcome of the Norrish Type II reaction are influenced by factors such as the conformation of the molecule and the bond dissociation energies of the C-H bonds. Studies on related phenylalkyl esters have shown that intramolecular hydrogen abstraction is a significant photochemical pathway. youtube.com
In addition to the Norrish Type II pathway, radical intermediates of this compound can undergo carbon-oxygen bond cleavage. This is particularly relevant in the context of radical cations, which can be formed through photoinduced electron transfer or by reaction with other radical species.
Studies on the radical cation cleavage of esters have shown that the O-CO bond can undergo scission. nih.gov In the case of this compound radical cation, this would lead to the formation of a 5-phenylpentyl radical and a methoxycarbonyl cation.
Furthermore, under certain conditions, such as electroreduction, alkyl benzoates can form anion radicals. nih.gov These anion radicals can then participate in further reactions, including coupling reactions. nih.gov While direct studies on this compound are limited, the behavior of analogous alkyl benzoates suggests that the formation of radical ions can lead to complex reaction pathways involving C-O bond cleavage and subsequent radical reactions.
The table below summarizes the key radical reaction pathways for this compound:
| Reaction Type | Initiating Species | Key Intermediate | Primary Products |
| Norrish Type II | Photochemically excited carbonyl | 1,4-Biradical | Methyl prop-1-ene-1-carboxylate, Acetophenone, Cyclobutanol derivative |
| Radical Cation Cleavage | Radical cation | 5-Phenylpentyl radical, Methoxycarbonyl cation | Products from subsequent radical reactions |
| Anion Radical Reaction | Anion radical | Anion radical of ester | Coupled products |
Iv. Advanced Analytical and Spectroscopic Characterization of Methyl 5 Phenylvalerate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
¹H NMR Spectroscopy for Proton Environment Analysis
Proton NMR (¹H NMR) provides critical information about the number of distinct proton types and their neighboring environments within the Methyl 5-phenylvalerate structure. The spectrum is characterized by signals corresponding to the aromatic protons of the phenyl ring, the aliphatic protons of the valerate (B167501) chain, and the protons of the methyl ester group. Each signal's chemical shift (δ), multiplicity (splitting pattern), and integration value corresponds to a specific set of protons.
The five protons on the monosubstituted benzene (B151609) ring typically appear as a complex multiplet in the downfield region around 7.15-7.30 ppm. The methylene (B1212753) group (C5-H₂) adjacent to the phenyl ring shows a triplet at approximately 2.62 ppm due to coupling with the neighboring methylene group. The methyl protons (O-CH₃) of the ester group are highly shielded and appear as a sharp singlet at about 3.66 ppm. The remaining two methylene groups of the pentanoate chain (C3-H₂ and C4-H₂) produce multiplets further upfield, while the methylene group alpha to the carbonyl (C2-H₂) presents as a triplet around 2.32 ppm.
¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.30 - 7.15 | m | 5H | Ar-H |
| 3.66 | s | 3H | -O-CH₃ |
| 2.62 | t | 2H | Ph-CH₂ - |
| 2.32 | t | 2H | -CH₂ -C=O |
Data sourced from Spectral Database for Organic Compounds (SDBS). Multiplicity: s = singlet, t = triplet, m = multiplet.
¹³C NMR Spectroscopy for Carbon Backbone Confirmation
Carbon-13 NMR (¹³C NMR) complements the proton data by providing a count of the unique carbon environments in the molecule. The spectrum for this compound displays distinct signals for the carbonyl carbon, the aromatic carbons, the aliphatic chain carbons, and the methyl ester carbon.
The carbonyl carbon (C=O) of the ester is the most deshielded, appearing at approximately 174.0 ppm. The carbon of the methyl group (-OCH₃) is found at around 51.5 ppm. The carbons of the phenyl ring produce signals in the aromatic region (125.8-141.9 ppm), with the substituted carbon (C-1') appearing at the highest chemical shift in this group. The aliphatic carbons of the valerate chain are observed in the upfield region of the spectrum, with the carbon alpha to the phenyl group (C5) at ~35.7 ppm and the carbon alpha to the carbonyl (C2) at ~34.0 ppm.
¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| 174.0 | C =O |
| 141.9 | Ar-C (quaternary) |
| 128.4 | Ar-C H |
| 128.2 | Ar-C H |
| 125.8 | Ar-C H |
| 51.5 | -O-C H₃ |
| 35.7 | Ph-C H₂- |
| 34.0 | -C H₂-C=O |
| 31.0 | Ph-CH₂-C H₂- |
Data sourced from Spectral Database for Organic Compounds (SDBS).
Advanced NMR Techniques for Stereochemical Assignment
For a simple, achiral molecule like this compound, standard 1D ¹H and ¹³C NMR spectra are generally sufficient for complete and unambiguous structural elucidation. Therefore, advanced NMR techniques, which are often employed for determining complex stereochemistry or assigning signals in large biomolecules, are not typically necessary. hmdb.ca However, 2D NMR experiments such as COSY (Correlation Spectroscopy) could be used to confirm the coupling relationships between adjacent proton groups in the aliphatic chain, and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) could definitively correlate each proton signal with its directly attached carbon atom, reinforcing the assignments made from 1D spectra.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Carbonyl (C=O) Stretch Analysis
The most prominent and easily identifiable feature in the IR spectrum of this compound is the intense, sharp absorption peak corresponding to the carbonyl (C=O) group of the ester. aist.go.jp For aliphatic esters, this stretching vibration typically occurs in the range of 1750-1735 cm⁻¹. wikipedia.org In this compound, this characteristic peak is observed at approximately 1740 cm⁻¹ . The high intensity of this band is due to the large change in dipole moment during the stretching vibration of the polar C=O bond. aist.go.jp
Aromatic and Alkyl Group Vibrations
The presence of both aromatic and saturated alkyl portions of the molecule gives rise to several other characteristic vibrations.
Aromatic Vibrations : The phenyl group is identified by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ (e.g., 3028 cm⁻¹). The stretching of the carbon-carbon double bonds (C=C) within the benzene ring produces a series of absorptions in the 1600-1450 cm⁻¹ region. wisc.edu For a monosubstituted ring, characteristic out-of-plane (OOP) C-H bending vibrations are expected between 770-730 cm⁻¹ and 710-690 cm⁻¹, which are strong and indicative of the substitution pattern. rsc.org
Alkyl Vibrations : The aliphatic C-H bonds of the methylene and methyl groups result in strong stretching absorptions in the 2950-2850 cm⁻¹ range. wikipedia.org Specifically, peaks around 2951 cm⁻¹ and 2860 cm⁻¹ are observed. C-H bending vibrations for these groups occur at lower frequencies, such as around 1454 cm⁻¹. wikipedia.org
C-O Stretch : The ester functionality also exhibits C-O stretching vibrations, which typically appear as two distinct bands in the 1300-1000 cm⁻¹ region. wikipedia.org For this compound, a strong absorption at approximately 1167 cm⁻¹ is characteristic of the C-O-C stretch.
Key IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3028 | Medium | Aromatic C-H Stretch |
| 2951, 2860 | Strong | Aliphatic C-H Stretch |
| 1740 | Strong, Sharp | Ester C=O Stretch |
| 1605, 1497, 1454 | Medium-Weak | Aromatic C=C Stretch / CH₂ Bend |
| 1167 | Strong | Ester C-O Stretch |
Data sourced from Spectral Database for Organic Compounds (SDBS).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization. The molecular formula of this compound is C12H16O2, giving it a molecular weight of 192.25 g/mol . nih.gov
Upon electron ionization, the molecule can undergo specific fragmentations. Key fragmentation patterns for esters include cleavage next to the carbonyl group and rearrangement reactions. libretexts.orglibretexts.org For this compound, a prominent fragmentation involves the benzylic cleavage, which is common for aromatic compounds, leading to the formation of a tropylium (B1234903) ion. youtube.com This often results in a characteristic peak at an m/z of 91. Another significant fragmentation pathway for esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond. libretexts.org
Predicted Fragmentation Patterns for this compound:
Molecular Ion (M+): The peak corresponding to the intact molecule, m/z = 192.
Tropylium Ion: A peak at m/z = 91, resulting from the cleavage and rearrangement of the phenylalkyl chain. youtube.com
McLafferty Rearrangement: A potential peak at m/z = 74, corresponding to the methoxycarbonyl-containing fragment.
Loss of Methoxy Group: A peak at m/z = 161, corresponding to the loss of •OCH3.
Loss of Carbomethoxy Group: A peak at m/z = 133, corresponding to the loss of •COOCH3.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of the elemental composition of this compound and its fragments. This level of precision is critical for differentiating between compounds that may have the same nominal mass but different chemical formulas. The ability of HRMS to acquire high-resolution full-scan data also facilitates the retrospective analysis of non-target compounds without needing to re-run the sample.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to gain detailed structural information. In an MS/MS experiment, a specific ion (a precursor ion), such as the molecular ion of this compound (m/z 192), is selected and then subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller product ions. The resulting product ion spectrum provides a fragmentation fingerprint that is highly specific to the structure of the precursor ion. researchgate.net This technique is invaluable for confirming the connectivity of the atoms within the molecule and for distinguishing it from structural isomers.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is fundamental to assessing the purity of this compound and for its isolation. Gas and liquid chromatography are the most common methods employed.
Gas Chromatography (GC) is the standard method for assessing the purity of volatile and semi-volatile compounds like this compound. calpaclab.comavantorsciences.com The compound is vaporized and passed through a capillary column, typically with a non-polar stationary phase.
A common column choice for this type of analysis is a 5% Phenyl, 95% methyl polysiloxane column, which separates compounds based on their boiling points and polarity. targetanalysis.grtargetanalysis.gr The retention time of this compound under specific GC conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the compound and any impurities present.
| Parameter | Typical Value/Condition |
|---|---|
| Column | 5% Phenyl / 95% Methylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial temp 60-100°C, ramp at 10-15°C/min to 280-300°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
For the isolation and purification of larger quantities of this compound, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. ardena.com This technique is particularly useful for purifying the compound from non-volatile impurities or from complex reaction mixtures. thermofisher.com
The process involves injecting a concentrated solution of the crude product onto a column packed with a stationary phase, often a C18-modified silica (B1680970) for reversed-phase chromatography. A solvent system (mobile phase) is then pumped through the column to elute the components at different rates. By collecting the fractions that contain the pure compound, significant quantities (from milligrams to kilograms) can be isolated. ardena.com The goal is to obtain the purified sample with high yield and purity for subsequent use. thermofisher.com
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 or C8 |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detection | UV Absorbance (e.g., at 254 nm for the aromatic ring) |
| Flow Rate | Variable (scaled based on column diameter) |
| Sample Loading | Concentration or volume overloading to maximize throughput |
Derivatization Techniques in Analytical Chemistry for this compound
Derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a particular analytical method. creative-proteomics.com While this compound itself is an ester, derivatization techniques are more commonly applied to its parent carboxylic acid, 5-phenylvaleric acid, to facilitate analysis. nist.govwikipedia.org
For instance, the carboxylic acid can be converted to its methyl ester (i.e., this compound) or other esters (e.g., silyl (B83357) esters) to increase its volatility and thermal stability for GC analysis. researchgate.net Another common strategy involves introducing a chromophore or fluorophore to the molecule to enhance its detection by HPLC with UV or fluorescence detectors. libretexts.org Reagents like p-bromophenacyl bromide can react with the carboxylic acid to form a UV-absorbing ester derivative. libretexts.org While the ester group in this compound already provides good characteristics for many analytical methods, further derivatization of the phenyl ring could be employed in specific research contexts to enhance sensitivity or selectivity. For example, reagents like phenyl isothiocyanate (PITC) are used to derivatize certain functional groups to improve chromatographic behavior and detection. creative-proteomics.comnih.gov
Enhancing Detectability and Chromatographic Properties
For trace-level quantification, particularly in complex matrices, enhancing the detectability of an analyte is crucial. Derivatization can significantly improve the response of a compound in various detection systems. researchgate.netnih.gov While this compound possesses a phenyl group that allows for ultraviolet (UV) detection in High-Performance Liquid Chromatography (HPLC), derivatization can be employed to achieve much lower detection limits by introducing highly responsive functional groups. libretexts.org
This is often accomplished by converting the analyte into a derivative with a strong chromophore for UV-Visible detection, a fluorophore for fluorescence detection, or an electrophore for electron capture detection (ECD). libretexts.orgnih.gov For a compound like this compound, this would typically involve hydrolysis of the ester to its parent carboxylic acid, 5-phenylvaleric acid, followed by reaction with a suitable labeling reagent. nih.gov
Research Findings:
Researchers have extensively used derivatization to improve the analysis of carboxylic acids and their esters. The introduction of a fluorescent tag is a common strategy to boost sensitivity. For example, the use of reagents to form 9-anthrylmethyl esters allows for highly sensitive fluorescence detection in HPLC. acs.org Another approach involves using reagents that introduce moieties with high molar absorptivity for enhanced UV detection. libretexts.org
In Gas Chromatography (GC), derivatization with halogenated compounds, such as in the formation of pentafluorobenzyl (PFB) esters, can dramatically increase sensitivity for Electron Capture Detection (ECD). libretexts.orgnih.gov This technique is particularly useful for detecting trace amounts of compounds in environmental or biological samples. The derivatization of fatty acids to their PFB esters for analysis by GC with negative chemical ionization mass spectrometry provides high quantitation accuracy and low detection limits. nih.gov
The table below summarizes common derivatization reagents used to enhance detectability in chromatography, which are applicable to the analysis of 5-phenylvaleric acid, the parent acid of this compound.
| Reagent Class | Example Reagent | Target Functional Group | Analytical Advantage |
| Fluorescent Labels | Dansyl Chloride | Carboxylic Acids (via activation), Amines, Phenols | High Sensitivity Fluorescence Detection |
| Fluorescent Labels | 9-Anthryldiazomethane (ADAM) | Carboxylic Acids | High Sensitivity Fluorescence Detection |
| UV-Absorbing Labels | p-Bromophenacyl Bromide | Carboxylic Acids | Enhanced UV Detection |
| Electrophoric Labels | Pentafluorobenzyl Bromide (PFB-Br) | Carboxylic Acids, Alcohols, Thiols | High Sensitivity Electron Capture Detection (GC-ECD) |
This table illustrates common derivatization strategies applicable to the parent carboxylic acid of this compound to enhance detection limits.
Furthermore, derivatization can improve chromatographic behavior by reducing the polarity of compounds, leading to better peak shape and resolution, especially in reversed-phase HPLC. libretexts.orgnih.gov
Stabilization of Sensitive Compounds for Analysis
The thermal stability and volatility of an analyte are critical parameters for successful Gas Chromatography (GC) analysis. libretexts.org Compounds that are thermally labile can degrade in the high-temperature environment of the GC injector or column, leading to inaccurate quantification and the appearance of artifact peaks. mdpi.com Similarly, compounds with low volatility may not be amenable to GC analysis without modification.
Derivatization is a key technique to address these issues by converting polar functional groups, such as carboxylic acids and hydroxyls, into more volatile and thermally stable derivatives. libretexts.orgslideshare.net While this compound itself is sufficiently volatile for GC analysis, its precursor (5-phenylvaleric acid) or potential hydroxylated metabolites would require derivatization for accurate GC-MS analysis. chromforum.org The process reduces intermolecular hydrogen bonding and lowers the boiling point of the analyte. libretexts.org
Research Findings:
The two most common derivatization methods used to enhance stability and volatility for GC are silylation and acylation. libretexts.orgslideshare.net
Silylation: This is a prevalent method that involves replacing active hydrogens in -OH, -COOH, and -NH groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. The resulting TMS derivatives are significantly more volatile and thermally stable. chromforum.org For example, the analysis of phenolic acids by GC-MS requires a derivatization step to ensure volatility and thermal stability, preventing degradation during analysis. mdpi.com
Acylation: This method reduces the polarity of amino, hydroxyl, and thiol groups by converting them into esters, thioesters, or amides. Acylated derivatives are generally more stable than their silylated counterparts. libretexts.org The use of fluorinated acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), can also enhance detectability with an electron capture detector.
These stabilization techniques are essential for developing robust and reproducible GC-based methods for compounds structurally related to this compound that contain active hydrogen groups. researchgate.net
The following table details common derivatization reagents used to stabilize compounds for GC analysis.
| Derivatization Method | Example Reagent | Target Functional Group(s) | Effect on Properties |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Carboxylic Acid, Amine | Increases Volatility & Thermal Stability |
| Silylation | Trimethylsilyldiazomethane (TMS-diazomethane) | Carboxylic Acid, Hydroxyl | Increases Volatility & Thermal Stability |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Amine, Hydroxyl | Reduces Polarity, Increases Volatility & Stability |
| Alkylation/Esterification | Boron Trifluoride (BF3) in Methanol (B129727) | Carboxylic Acid | Forms more volatile Methyl Esters |
This table outlines common derivatization methods that could be applied to precursors or metabolites of this compound to improve their suitability for GC analysis.
V. Computational and Theoretical Chemistry Studies on Methyl 5 Phenylvalerate
Molecular Modeling and Simulation of Methyl 5-phenylvalerate Interactions
Molecular modeling and simulation are powerful tools to investigate the structure, dynamics, and interactions of molecules at an atomic level. For this compound, these techniques can provide a detailed picture of its behavior in various environments.
Quantum chemical calculations, such as Density Functional Theory (DFT) and other ab initio methods, are fundamental to understanding the electronic properties of a molecule. northwestern.eduarxiv.org These calculations solve the electronic Schrödinger equation to provide information about the distribution of electrons within the molecule, which governs its reactivity, spectroscopic properties, and intermolecular interactions. northwestern.edu
For a molecule like this compound, these calculations can determine key electronic descriptors. The results of such calculations are crucial for building a foundational understanding of the molecule's intrinsic properties. Modern quantum computing approaches are also being developed to enhance the efficiency and accuracy of electronic structure calculations for complex systems. arxiv.orgarxiv.org
Table 1: Representative Electronic Properties Calculable via Quantum Chemistry for a Molecule like this compound
| Property | Description | Potential Application for this compound |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating electronic excitability and stability. | Predicting photochemical reactivity and the molecule's behavior in electronic devices. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Identifying sites for electrophilic and nucleophilic attack, and predicting intermolecular interaction patterns. |
| Partial Atomic Charges | The distribution of electron density among the atoms in the molecule, calculated using various schemes (e.g., Mulliken, NBO). | Understanding the polarity of bonds and the nature of intermolecular forces like dipole-dipole interactions. |
| Dipole Moment | A measure of the overall polarity of the molecule, arising from the separation of positive and negative charges. | Predicting solubility in polar solvents and the strength of dipolar interactions. |
Due to the presence of multiple single bonds, the alkyl chain of this compound is flexible, allowing the molecule to adopt numerous conformations. Conformational analysis aims to identify the stable (low-energy) conformers and map the potential energy surface that governs their interconversion. nih.gov
Methods for this analysis range from computationally inexpensive molecular mechanics (MM) force fields to more accurate but demanding quantum mechanical calculations. nih.gov For flexible molecules containing aromatic rings, a key aspect of the conformational landscape is the competition between extended conformations, where the alkyl chain is stretched out, and folded or "hairpin" conformations, which can be stabilized by intramolecular π-stacking interactions between the phenyl ring and another part of the molecule. nih.gov Langevin dynamics simulations can be employed to study the rates of exchange between different conformations. nih.gov
Table 2: Hypothetical Low-Energy Conformers of this compound and Stabilizing Interactions
| Conformer Type | Description | Key Stabilizing/Destabilizing Factors |
| Extended/Linear | The pentanoate chain is in a staggered, anti-periplanar arrangement, maximizing the distance between the phenyl ring and the ester group. | Minimization of steric hindrance along the alkyl chain. |
| Folded/Hairpin | The alkyl chain folds back, allowing the methyl ester group to be in proximity to the phenyl ring. | Potential for weak intramolecular π-π or CH-π interactions, offset by steric strain in the chain. |
| Gauche | Various conformations containing one or more gauche interactions in the C-C-C-C backbone of the valerate (B167501) chain. | A balance between steric repulsion and other weak intramolecular forces. |
Structure-Reactivity Relationship Studies of this compound
Computational chemistry provides powerful tools for elucidating the relationship between a molecule's structure and its chemical reactivity.
Theoretical calculations can be used to map out the entire energy profile of a chemical reaction, including the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov By calculating the energy of the transition state, the activation energy for a reaction can be determined, which is a key factor in predicting the reaction rate.
For this compound, this approach could be used to study various reactions, such as its hydrolysis (saponification) to 5-phenylvaleric acid and methanol (B129727). Computational methods can identify the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl group. These calculations can also explore the mechanisms of other potential transformations, such as enzymatic catalysis or oxidation reactions on the phenyl ring or alkyl chain. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a physical property. acs.orgyoutube.com To build a QSAR model, one first calculates a set of molecular descriptors for each compound in a training set. ulm.ac.id These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological, among others. acs.org Then, a mathematical model, often using techniques like multiple linear regression or machine learning, is developed to correlate these descriptors with the observed activity. ulm.ac.id
While no specific QSAR studies on this compound were identified, one could be developed for a series of related phenylalkanoate esters to predict a property of interest, such as toxicity to an organism or binding affinity to a receptor. nih.gov The resulting model could then be used to predict the activity of new, unsynthesized compounds, guiding the design of molecules with desired properties. youtube.com
Table 3: Example Descriptors for a QSAR Study of Phenylalkanoates
| Descriptor Class | Example Descriptors | Information Encoded |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges on key atoms. acs.org | Describes the molecule's ability to participate in electrostatic, covalent, and charge-transfer interactions. |
| Steric/3D | Molecular weight, molecular volume, surface area, specific conformational indices. | Encodes the size and shape of the molecule, which are crucial for fitting into binding sites. |
| Hydrophobicity | LogP (octanol-water partition coefficient). | Represents the molecule's affinity for hydrophobic versus hydrophilic environments, affecting its distribution. |
| Topological | Molecular connectivity indices, Wiener index. | Numerically represents the branching and connectivity of the molecular graph. |
Theoretical Spectroscopic Data Prediction
Computational methods are widely used to predict various types of molecular spectra, which can be invaluable for interpreting experimental data and for identifying specific conformers. mit.edunih.gov
For this compound, the most relevant theoretical predictions would be for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy: The vibrational frequencies and their intensities can be calculated using quantum chemical methods. mit.edu These calculations can help assign the peaks in an experimental IR spectrum to specific molecular motions, such as the C=O stretch of the ester, the C-O stretch, and various vibrations of the phenyl ring and the alkyl chain. youtube.com Comparing the theoretical spectra of different conformers to the experimental spectrum can help determine which conformer is dominant. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can also be predicted computationally. chemrxiv.org These parameters are highly sensitive to the local electronic environment and the three-dimensional structure of the molecule. Therefore, theoretical NMR data can be a powerful tool for conformational analysis. For instance, the calculated ¹H-¹H coupling constants for the alkyl chain protons in different conformers of this compound could be compared to experimental values to elucidate the preferred conformation in solution. rsc.org
Vibrational Frequency Calculations for IR Spectral Interpretation
Vibrational frequency calculations are instrumental in assigning the absorption bands observed in an infrared (IR) spectrum. By modeling the vibrational modes of a molecule, a theoretical IR spectrum can be generated and compared with the experimental one.
Methodology: Similar to NMR calculations, DFT methods (like B3LYP) and ab initio methods (like HF) with suitable basis sets (e.g., 6-311+G(d,p)) are used to perform these calculations. nih.gov The process involves:
Geometry Optimization: Finding the minimum energy structure of this compound.
Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates.
Spectral Simulation: The calculated frequencies and their corresponding intensities are used to generate a theoretical IR spectrum.
It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. researchgate.net For instance, a scaling factor of around 0.96 is often used for B3LYP calculations. nih.gov
For this compound, these calculations would help in assigning specific vibrational modes to the observed IR peaks, such as the C=O stretch of the ester group, the C-O stretch, the aromatic C-H and C=C stretches, and the aliphatic C-H stretches.
While no specific studies presenting these calculations for this compound were found, a general comparison table would look as follows.
Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| C=O Stretch (Ester) | Data not available | Data not available | Data not available |
| C-O Stretch | Data not available | Data not available | Data not available |
| Aromatic C-H Stretch | Data not available | Data not available | Data not available |
| Aliphatic C-H Stretch | Data not available | Data not available | Data not available |
The application of these computational techniques would provide a deeper understanding of the spectroscopic properties of this compound, bridging the gap between its molecular structure and experimental observations.
Vi. Applications of Methyl 5 Phenylvalerate in Advanced Chemical Research
Methyl 5-phenylvalerate as a Synthetic Intermediate
In the field of organic synthesis, this compound is recognized as a versatile precursor for constructing more elaborate molecular architectures. Its utility stems from the reactivity of its ester functionality and the presence of the phenylpentyl scaffold.
Polymer Chemistry and Material Science Applications
This compound, or more commonly its parent acid, 5-phenylvaleric acid, has garnered significant attention in polymer science, particularly in the biosynthesis of specialty polyhydroxyalkanoates (PHAs). PHAs are biodegradable and biocompatible polyesters produced by various microorganisms as intracellular carbon and energy storage materials nih.gov.
Monomer in the Synthesis of Polyhydroxyalkanoates (PHAs)Research has demonstrated that bacteria, notably Pseudomonas oleovorans, can utilize 5-phenylvaleric acid as a carbon source to synthesize novel PHAsacs.org. In this biotechnological process, the bacterium incorporates the phenyl-containing monomer into the growing polyester (B1180765) chain. This method allows for the creation of functionalized biopolymers where the properties can be tailored by introducing aromatic groups into the polymer backbonenih.govacs.org. The ability of microorganisms to polymerize such functionalized precursors is a key area of research in creating advanced biomaterials.
Poly(3-hydroxy-5-phenylvalerate) (PHPV) SynthesisThe specific PHA produced from 5-phenylvaleric acid is Poly(3-hydroxy-5-phenylvalerate) (PHPV). When Pseudomonas oleovorans is fed 5-phenylvaleric acid as the sole carbon source, it produces a homopolymer of PHPV. More commonly, it is used as a co-substrate with other carbon sources, such as n-alkanoic acids, to produce random copolymersacs.org. This approach allows for fine-tuning the physical and mechanical properties of the resulting polymer. For example, co-feeding with octanoic acid results in a copolymer containing both 3-hydroxy-5-phenylvalerate (HPV) and 3-hydroxyoctanoate (B1259324) (HO) units. The composition of the resulting copolymer can be controlled by the ratio of the carbon sources in the culture medium, which in turn influences properties like the glass transition temperature.
Table 1: Effect of 5-Phenylvaleric Acid Concentration on PHA Synthesis by Pseudomonas oleovorans This interactive table summarizes research findings on the co-feeding of Pseudomonas oleovorans with sodium octanoate (B1194180) and varying amounts of 5-phenylvaleric acid.
| Concentration of 5-Phenylvaleric Acid (g/50mL) | Dry Cell Weight (g/L) | PHA Concentration (g/L) | Resulting Polymer Composition |
| 0.00 | 1.10 | 0.25 | Poly(3-hydroxyoctanoate) (PHO) |
| 0.02 | 1.45 | 0.52 | Copolymer of 3-hydroxyoctanoate (HO) and 3-hydroxy-5-phenylvalerate (HPV) |
| 0.04 | 1.48 | 0.55 | Copolymer of HO and HPV |
| 0.06 | 1.35 | 0.48 | Copolymer of HO and HPV |
Biochemical and Mechanistic Enzymology Studies: The Precedence of Phenyl Valerate (B167501)
In the study of esterase enzymes, particularly those implicated in neurological health, phenyl valerate serves as a key substrate.
Substrate in Esterase Activity Assays
Esterase activity assays are fundamental tools in biochemistry, allowing researchers to determine the rate and efficiency of enzymes that hydrolyze esters.
The standard assay for Neuropathy Target Esterase (NTE) relies on the use of phenyl valerate. nih.govnih.gov NTE is a crucial enzyme in the nervous system, and its inhibition by certain organophosphorus compounds can lead to a severe neurological condition known as organophosphate-induced delayed neuropathy (OPIDN). nih.gov The assay for NTE specifically measures the rate of phenyl valerate hydrolysis that is resistant to the inhibitor paraoxon (B1678428) but sensitive to mipafox, allowing for a precise quantification of NTE's enzymatic activity. nih.govnih.gov This method is foundational for screening compounds that may pose a neurotoxic risk.
Phenyl valerate is also central to studies on the competitive inhibition of esterases. nih.gov In this context, researchers investigate how different molecules compete with phenyl valerate to bind to the active site of an enzyme like NTE. By measuring the decrease in the hydrolysis of phenyl valerate in the presence of a test compound, scientists can determine the inhibitory potency of that compound. Such studies are critical for understanding structure-activity relationships of potential neurotoxins. nih.gov Furthermore, research has demonstrated that other enzymes, such as human butyrylcholinesterase, can also hydrolyze phenyl valerate, and this activity is inhibited by the same compounds that block its primary cholinesterase function, suggesting that both substrates are processed at the same active site. nih.gov
Research in Degradation Pathways of Aromatic Compounds: Established Model Compounds
The bioremediation of aromatic compounds is a significant area of environmental research. However, this compound is not cited as a model compound in the primary literature for these studies.
Model Compound in Microbial Degradation Studies
Research into the microbial degradation of aromatic compounds typically employs simpler, well-characterized molecules as models. Compounds like naphthalene (B1677914) and phenanthrene (B1679779) are often used to elucidate the metabolic pathways that bacteria and other microorganisms use to break down these complex and often polluting substances. nih.gov The insights gained from these model compounds can then be applied to understand the degradation of a wider range of aromatic pollutants. There is no indication in the available literature that this compound is used for this purpose.
Vii. Future Research Directions and Emerging Trends for Methyl 5 Phenylvalerate
Development of Novel Green Chemistry Synthesis Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For methyl 5-phenylvalerate, this involves a shift away from traditional methods that may use hazardous reagents or generate significant waste. Future research is focused on developing cleaner and more atom-economical synthetic pathways. One promising area is the use of biomass-derived feedstocks. For instance, levulinic acid, a platform chemical readily obtained from the acid-catalyzed degradation of C6 sugars, can be a starting point. Research has demonstrated the conversion of levulinic acid to γ-valerolactone, which can then be further transformed. A key strategy involves the catalytic transfer hydrogenation of levulinic acid to produce γ-valerolactone, followed by reactions to introduce the phenyl group and form the final ester.
Advanced Catalyst Design for Selective Transformations
The selectivity of catalytic transformations is paramount in modern organic synthesis. For reactions involving this compound, such as its synthesis or subsequent modification, the design of highly selective catalysts is a major research focus. This includes the development of catalysts for stereoselective reactions, allowing for the synthesis of specific enantiomers or diastereomers of this compound derivatives.
Heterogeneous catalysts are of particular interest due to their ease of separation and recyclability, which aligns with green chemistry principles. Research is directed towards designing supported metal catalysts, such as palladium or ruthenium on various supports like activated carbon, zeolites, or metal-organic frameworks (MOFs). The nature of the support can significantly influence the activity and selectivity of the catalyst. For instance, modifying the support with acidic or basic sites can promote specific reaction pathways.
Homogeneous catalysis also continues to evolve, with a focus on designing ligands that can fine-tune the electronic and steric properties of the metal center. This allows for precise control over the catalytic cycle, leading to higher yields and selectivities. For the synthesis of this compound, this could involve the development of new catalysts for cross-coupling reactions that are more tolerant of functional groups and can operate under milder reaction conditions.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput screening. The integration of this compound synthesis and its subsequent transformations into flow chemistry setups is an emerging trend. This approach can lead to more efficient and reproducible processes.
A typical flow setup for the synthesis of this compound might involve pumping the reactants through a heated reactor packed with a heterogeneous catalyst. The product stream can then be directed to an in-line purification unit, allowing for a continuous and automated production process. This is particularly advantageous for reactions that are exothermic or involve hazardous intermediates, as the small reaction volume in a flow reactor minimizes safety risks.
Furthermore, automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, such as temperature, pressure, catalyst loading, and reactant concentrations, to identify the optimal parameters for the synthesis of this compound or its derivatives. This high-throughput approach can significantly accelerate the research and development process.
Exploration of New Derivatization Strategies
While this compound itself has applications, its value can be significantly enhanced by converting it into a variety of derivatives with different properties and potential uses. Future research will undoubtedly focus on exploring new and innovative derivatization strategies. This includes the development of novel reactions that can selectively modify different parts of the molecule, such as the phenyl ring, the ester group, or the aliphatic chain.
For example, late-stage functionalization of the phenyl ring using C-H activation techniques could introduce a wide range of substituents, leading to a library of new compounds with diverse biological activities. Similarly, the ester group can be converted into other functional groups, such as amides, alcohols, or aldehydes, opening up new avenues for further chemical transformations.
Another area of interest is the use of biocatalysis for the derivatization of this compound. Enzymes, such as lipases and esterases, can be used to perform highly selective transformations under mild reaction conditions. This approach is particularly attractive for the synthesis of chiral derivatives, as enzymes are often highly stereoselective.
In-depth Mechanistic Studies using Advanced Spectroscopic Techniques
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the development of more efficient and selective processes. Advanced spectroscopic techniques are powerful tools for elucidating these mechanisms. In-situ and operando spectroscopy, where the reaction is monitored in real-time under actual reaction conditions, can provide valuable insights into the nature of the active catalytic species and the reaction intermediates.
Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) can be used to study the catalyst surface and the adsorbed species during a reaction. Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for characterizing the structure of intermediates and products in solution. By combining these techniques, researchers can build a detailed picture of the reaction pathway, which can then be used to design better catalysts and optimize reaction conditions.
Multi-scale Computational Modeling of this compound Systems
Computational modeling has become an indispensable tool in modern chemical research, providing insights that can be difficult to obtain through experiments alone. For this compound, multi-scale modeling approaches can be used to study a wide range of phenomena, from the electronic structure of the molecule to the behavior of the bulk material.
At the quantum mechanical level, density functional theory (DFT) calculations can be used to investigate reaction mechanisms, predict the stability of intermediates, and design new catalysts with improved activity and selectivity. At a larger scale, molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound and its interactions with solvents or other molecules.
By combining these different modeling techniques, researchers can develop a comprehensive understanding of the chemical and physical properties of this compound systems. This knowledge can then be used to guide experimental work and accelerate the discovery of new applications for this versatile compound.
Q & A
Q. What are the established synthetic routes for Methyl 5-phenylvalerate, and how can researchers validate the purity and identity of the compound?
this compound is commonly synthesized via esterification of 5-phenylvaleric acid with methanol under acid catalysis. A validated protocol involves purification using silica gel column chromatography and characterization via H NMR, C NMR, and GC-MS. For example, ethyl 5-phenylvalerate (a structural analog) was synthesized with 58% yield and confirmed by NMR shifts at δ 1.26 (triplet, 3H) for the ethyl group and δ 173.7 ppm for the ester carbonyl . Researchers must cross-reference spectral data with literature values and report purity metrics (e.g., ≥99% by GC-MS) to ensure reproducibility .
Q. What analytical techniques are critical for characterizing this compound in polymer biosynthesis studies?
Key techniques include:
- Chromatography : HPLC or GC-MS to quantify substrate consumption and product formation.
- Spectroscopy : H NMR to monitor copolymer composition (e.g., polyhydroxyalkanoates (PHA) incorporating 5-phenylvalerate units).
- Thermal Analysis : DSC and TGA to assess polymer thermal stability. For instance, co-feeding 5-phenylvalerate (PhVA) with fatty acids like decanoate (C10) in Pseudomonas cultures revealed non-linear incorporation ratios into PHA, necessitating precise NMR integration for monomer quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in substrate incorporation efficiency when using this compound as a co-substrate in microbial PHA production?
Discrepancies in substrate uptake (e.g., PhVA vs. C10 in Pseudomonas chemostats) may arise from competitive β-oxidation pathways or enzyme specificity. To address this:
- Conduct kinetic studies to measure substrate uptake rates.
- Use isotopic labeling (e.g., C-PhVA) to trace metabolic flux.
- Apply statistical error propagation models to differentiate biological variability from analytical noise . For example, batch experiments with Pseudomonas oleovorans showed PhVA accumulation lagged behind C9 (nonanoate), suggesting preferential β-oxidation of linear substrates .
Q. What experimental design considerations are critical for optimizing this compound’s role in copolymer synthesis?
Key factors include:
- Substrate Ratios : Systematic variation of PhVA:C10 molar ratios (e.g., 1:4 to 4:1) to map monomer incorporation trends.
- Fed-Batch vs. Chemostat Cultivation : Fed-batch systems may enhance PhVA uptake by minimizing substrate inhibition.
- In-line Analytics : Real-time pH and dissolved oxygen monitoring to correlate metabolic activity with polymer yield. Studies using P. putida KTQQ20 demonstrated that residual β-oxidation activity influences PhVA integration, requiring careful control of feeding strategies .
Q. How can researchers mitigate subsampling errors when analyzing this compound in heterogeneous polymer matrices?
To ensure representative sampling:
- Use rotary riffling to homogenize particulate samples.
- Apply the Theory of Sampling (TOS) to calculate sampling errors () and validate subsample mass adequacy.
- Report incremental sampling steps, including grinding protocols and aliquot selection criteria . For example, subsampling errors exceeding 5% in PHA granule analysis necessitate iterative grinding and particle size distribution checks .
Methodological Guidance
Q. What reporting standards should be followed when publishing this compound-related data?
Adhere to the Beilstein Journal of Organic Chemistry guidelines:
- Synthesis : Provide full NMR assignments, purity data, and chromatograms.
- Biosynthesis : Detail microbial strains, culture conditions, and analytical validation steps.
- Data Reproducibility : Include error margins for critical parameters (e.g., ±2% for monomer ratios). Supplemental materials should contain raw spectral data and statistical scripts .
Q. How can researchers design statistically robust experiments to compare this compound’s performance against alternative substrates?
Implement Design of Experiments (DoE) principles:
- Define response variables (e.g., polymer yield, thermal stability).
- Use factorial designs to test substrate interactions.
- Apply ANOVA to isolate significant factors (e.g., pH, temperature). For instance, a 2 factorial design (varying PhVA concentration, incubation time, and aeration rate) could identify optimal PHA production conditions .
Data Interpretation and Validation
Q. What strategies are effective for reconciling discrepancies between theoretical and observed this compound incorporation rates in copolymers?
- Cross-validation : Compare NMR-derived monomer ratios with GC-MS quantification.
- Error Analysis : Calculate combined uncertainties from sampling, instrumentation, and biological variability .
- Computational Modeling : Use tools like COBRApy to simulate metabolic pathways and predict substrate utilization .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Standardize reaction conditions (e.g., strict temperature control at 60°C ± 1°C).
- Implement quality-by-design (QbD) approaches to identify critical process parameters.
- Use internal standards (e.g., deuterated esters) for GC-MS normalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
